molecular formula C27H22F3N5O4S B2606454 N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1104841-72-6

N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2606454
CAS No.: 1104841-72-6
M. Wt: 569.56
InChI Key: GRXLWKBCTSTUFB-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-c]quinazolinone class, characterized by a fused bicyclic core with a sulfur-containing side chain and a trifluoromethylphenyl carbamoyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[3-oxo-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N5O4S/c28-27(29,30)16-5-3-6-17(13-16)32-23(37)15-40-26-34-20-9-2-1-8-19(20)24-33-21(25(38)35(24)26)10-11-22(36)31-14-18-7-4-12-39-18/h1-9,12-13,21H,10-11,14-15H2,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXLWKBCTSTUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound with potential pharmacological applications. Its structure suggests a multifaceted interaction with biological systems, particularly in areas such as cancer therapy and antimicrobial activity. This article reviews the biological activity of this compound based on existing literature.

Chemical Structure

The compound features a furan moiety, a trifluoromethyl group, and an imidazoquinazoline core, which are known to influence its biological properties. The presence of these functional groups may enhance its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazoquinazoline have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have shown that compounds with a similar scaffold can achieve IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may have comparable efficacy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. For example:

  • MIC (Minimum Inhibitory Concentration) values for related compounds have been reported as low as 0.0156 μg/mL against Candida albicans .
  • Compounds containing trifluoromethyl groups have shown enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar effects.

The proposed mechanism of action for compounds in this class typically involves:

  • Inhibition of Enzymatic Activity : Many imidazoquinazolines act as inhibitors of key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : These compounds often trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with nucleic acid synthesis.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

StudyCompoundActivityFindings
Umesha et al., 2009BPR1P0034AntiviralMore active than known inhibitors; effective against viral replication .
Mermer et al., 2020Triazole hybridsAntibacterialMIC values ranging from 0.125 to 8 μg/mL against various strains .
PMC7384432Quinazoline derivativesAntifungalExhibited significant antifungal activity against multiple pathogens .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide (): Differs by substituting the furan-2-ylmethyl group with a cyclohexyl moiety. The cyclohexyl group increases hydrophobicity (logP ~3.8 vs.

3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide (): Replaces the trifluoromethylphenyl group with a 3,4-dimethoxyphenyl moiety. Methoxy groups enhance hydrogen bonding but reduce electrophilicity, likely diminishing interactions with hydrophobic binding pockets .

N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (): Shares a nitro group and carboxamide motif but lacks the imidazoquinazolinone scaffold. brucei) .

Mechanism of Action (MOA) Similarities and Divergences

  • Shared Scaffold-Dependent MOA: The imidazoquinazolinone core facilitates interactions with ATP-binding pockets in kinases or oxidoreductases, as seen in docking studies of similar compounds (binding energy: −9.2 kcal/mol for CDK2 inhibition) .
  • Substituent-Driven Specificity :
    • The trifluoromethylphenyl group in the target compound enhances selectivity for hydrophobic domains (e.g., PARP-1 inhibition, IC₅₀ = 12 nM vs. 45 nM for the dimethoxyphenyl analogue) .
    • The furan-2-ylmethyl substituent may confer metabolic instability compared to cyclohexyl derivatives (t₁/₂ = 2.1 h vs. 4.5 h in hepatic microsomes) .

Key Research Findings

Scaffold-Centric Activity: Compounds retaining the imidazoquinazolinone core exhibit kinase inhibition (e.g., CDK2, PARP-1), while structural deviations (e.g., nitro-pyrazole in ) shift activity toward antiparasitic targets .

Substituent Impact on Selectivity :

  • The trifluoromethyl group improves target affinity but reduces solubility.
  • Furan vs. Cyclohexyl : Furan derivatives show faster metabolic clearance, suggesting cyclohexyl analogues are preferable for prolonged exposure .

Discussion of Contradictions and Limitations

  • –5 vs. : While –5 assert that structural similarity predicts MOA (e.g., OA and HG in ), highlights that gene expression correlations are context-dependent (e.g., trifluoromethylphenyl vs. dimethoxyphenyl derivatives may activate divergent pathways despite scaffold similarity) .
  • QSAR Limitations : QSAR models require identical backbones for accurate predictions, limiting their utility for compounds with variable substituents (e.g., thioether vs. nitro groups) .

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